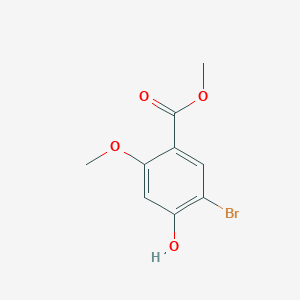

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-hydroxy-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQGADBVWHJVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661006 | |

| Record name | Methyl 5-bromo-4-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185050-77-5 | |

| Record name | Methyl 5-bromo-4-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Methyl 5 Bromo 4 Hydroxy 2 Methoxybenzoate

Precursor-Based Synthesis Approaches

Precursor-based methods for synthesizing Methyl 5-bromo-4-hydroxy-2-methoxybenzoate begin with a starting material that already contains the core benzoic acid or phenolic structure. These approaches focus on the sequential addition or modification of functional groups to arrive at the target molecule.

Esterification of Substituted Benzoic Acids

One direct synthetic route involves the esterification of 5-bromo-4-hydroxy-2-methoxybenzoic acid. This method transforms the carboxylic acid group into a methyl ester. A common laboratory-scale procedure for this type of transformation involves dissolving the substituted benzoic acid in an alcohol, such as methanol (B129727), and employing an acid catalyst, like sulfuric acid, to facilitate the reaction. For instance, a similar compound, 4-bromo-2-methylbenzoic acid, is esterified by dissolving it in methanol with sulfuric acid as a catalyst to produce the corresponding methyl ester. google.com Another related synthesis involves the reaction of methy-5-bromo-2-hydroxybenzoic acid with sodium hydride and methyl iodide in DMF to yield the methylated and esterified product. nih.gov

| Reactant | Reagent | Catalyst | Product |

| 5-bromo-4-hydroxy-2-methoxybenzoic acid | Methanol | Sulfuric Acid | This compound |

| 4-bromo-2-methylbenzoic acid | Methanol | Sulfuric Acid | Methyl 4-bromo-2-methylbenzoate google.com |

| Methy-5-bromo-2-hydroxybenzoic acid | Sodium hydride, Methyl iodide | - | Methyl 5-bromo-2-methoxybenzoate nih.gov |

Alkylation and Etherification of Phenolic Precursors

An alternative precursor-based approach starts with a phenolic compound and introduces the necessary alkyl and ester groups. For example, a similar synthesis begins with methyl 3-hydroxy-4-methoxybenzoate, which is then alkylated. mdpi.com This strategy would involve the protection of the hydroxyl group, followed by other functional group manipulations. The synthesis of gefitinib, for instance, starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF. mdpi.com This highlights the feasibility of modifying phenolic precursors to introduce desired functionalities.

| Precursor | Reagents | Product of Alkylation |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate mdpi.com |

Regioselective Bromination Strategies

Regioselective bromination is a critical step in the synthesis of this compound, where the bromine atom is selectively introduced at a specific position on the aromatic ring. The directing effects of the existing substituents on the benzene (B151609) ring, namely the hydroxyl, methoxy (B1213986), and methyl ester groups, play a crucial role in determining the position of bromination.

Direct Aromatic Bromination Techniques

Direct aromatic bromination involves the treatment of an aromatic compound with a brominating agent. A variety of brominating agents can be employed, including molecular bromine (Br2), N-bromosuccinimide (NBS), and sodium bromate (B103136) (NaBrO3). organic-chemistry.orgresearchgate.net For activated aromatic rings, which the precursor to this compound would be, milder brominating agents and conditions are often sufficient. For instance, N-bromosuccinimide is a preferred brominating agent as it is less hazardous than elemental bromine. liberty.edu The choice of solvent can also influence the reaction, with options including acetic acid, methanol, or water. organic-chemistry.orggaacademy.org

Role of Catalysts in Direct Bromination

Catalysts are often employed to enhance the rate and regioselectivity of aromatic bromination. Lewis acids are common catalysts that increase the electrophilicity of the brominating agent. wvu.edu For example, the combination of a shape-selective zeolite catalyst and a Lewis acid has been shown to effectively brominate aromatic substrates. google.com Other catalytic systems, such as mandelic acid with N-bromosuccinimide, have been developed for highly regioselective aromatic bromination under aqueous conditions. organic-chemistry.org The use of catalysts like sodium molybdate (B1676688) in the presence of a mineral acid and hydrogen peroxide can also accelerate the rate of oxybromination of aromatic compounds. researchgate.net

| Catalyst Type | Example | Function |

| Lewis Acid | FeBr3, AlCl3 | Enhances electrophilicity of bromine wvu.edu |

| Zeolite | HY or HM zeolite | Shape-selective catalysis google.com |

| Organocatalyst | Mandelic acid | Activates NBS for regioselective bromination organic-chemistry.org |

| Inorganic Catalyst | Sodium molybdate | Accelerates oxybromination researchgate.net |

Optimization of Reaction Conditions for Bromination

The optimization of reaction conditions is crucial for achieving high yields and selectivity in bromination reactions. Key parameters that can be adjusted include temperature, reaction time, and pH. For example, the bromination of vanillin (B372448), a related substituted phenol (B47542), was optimized by varying the reaction time to maximize product purity and yield. gaacademy.org Studies on the bromination of phenols have shown that pH plays a significant role, with optimal reactivity often observed in acidic media. chemrxiv.org The choice of the brominating agent and solvent system is also a critical factor to consider during optimization. For instance, the combination of HBr and an oxidant in water has been reported as an effective and environmentally friendly method for the bromination of various aromatic compounds. researchgate.net

| Parameter | Effect on Bromination | Example |

| Temperature | Affects reaction rate and selectivity. | The bromination of some aromatic compounds is carried out at temperatures ranging from -10°C to 30°C. google.com |

| Reaction Time | Influences the extent of reaction and potential for side products. | Optimization of bromination of vanillin involved running the reaction for different durations (5 to 45 minutes). gaacademy.org |

| pH | Affects the reactivity of the substrate and the nature of the brominating species. | Optimal pH for phenol bromination was found to be 3-4 depending on the brominating system. chemrxiv.org |

| Solvent | Can influence solubility, reaction rate, and selectivity. | Solvents like methanol, water, and acetic acid are commonly used. organic-chemistry.orggaacademy.org |

Multistep Synthetic Sequences and Intermediates

The construction of this compound can be approached through several synthetic routes, each involving a series of functional group transformations. The selection of the starting material and the order of the reaction steps are critical to ensure regioselectivity and high yields.

Integration of Bromination, Hydrolysis, and Esterification

A plausible and efficient synthetic strategy for this compound involves a three-step sequence commencing with a suitably substituted benzoic acid derivative. This approach integrates the key reactions of esterification, bromination, and selective hydrolysis.

A potential synthetic pathway could start from 4-hydroxy-2-methoxybenzoic acid. The first step would be the esterification of the carboxylic acid to form methyl 4-hydroxy-2-methoxybenzoate. This is a standard transformation that can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

The subsequent step is the regioselective bromination of the aromatic ring. The hydroxyl and methoxy groups are ortho-, para-directing activators. In this case, the position para to the strong activating hydroxyl group is blocked, and the positions ortho to the hydroxyl group are also ortho and para to the methoxy group. The steric hindrance from the adjacent methoxy group and the electronic effects would likely direct the incoming electrophile (bromine) to the position C5, which is ortho to the hydroxyl group and meta to the methoxy group, leading to the formation of this compound. This electrophilic aromatic substitution is typically carried out using a brominating agent such as molecular bromine in a suitable solvent like acetic acid.

An alternative sequence might involve the bromination of a precursor followed by hydrolysis. For instance, a related synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid starts with methyl 2-methoxy-4-methylbenzoate, which is first brominated and then the methyl ester is hydrolyzed to the carboxylic acid. chemicalbook.com This highlights the feasibility of performing bromination on an existing ester.

The final step in a sequence starting with a protected hydroxyl group would be hydrolysis. If a starting material with a protected hydroxyl group were used, a deprotection step would be necessary to yield the final product.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | 4-hydroxy-2-methoxybenzoic acid, Methanol, H₂SO₄ (catalyst), Reflux | Methyl 4-hydroxy-2-methoxybenzoate |

| 2 | Bromination | Methyl 4-hydroxy-2-methoxybenzoate, Bromine, Acetic Acid | This compound |

Sequential Functional Group Transformations

Another strategic approach involves the sequential transformation of functional groups on a different starting material. For example, a synthesis could commence with a compound that already contains the bromine atom and some of the other required functionalities.

A relevant example is the synthesis of methyl 5-bromo-2-hydroxybenzoate (B13816698) from methyl-5-bromo-2-hydroxybenzoic acid. nih.gov In this reported procedure, the carboxylic acid is treated with sodium hydride in DMF, followed by the addition of methyl iodide to form the methyl ester. nih.gov This demonstrates a specific method for the esterification of a bromo-hydroxybenzoic acid, which could be a key step in a synthetic route to the target molecule.

A hypothetical synthetic sequence could therefore be envisioned starting from 5-bromo-4-hydroxy-2-methoxybenzoic acid. This intermediate would then be subjected to esterification to yield the final product, this compound. The challenge in this route lies in the efficient synthesis of the starting bromo-acid.

The synthesis of the required 5-bromo-4-hydroxy-2-methoxybenzoic acid could potentially start from a more readily available precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid). This would involve a sequence of reactions including protection of the hydroxyl and carboxylic acid groups, followed by bromination, and then deprotection and introduction of the 2-methoxy group, which would be a more complex and less direct route.

| Starting Material | Key Transformation | Reagents | Product |

| 5-bromo-4-hydroxy-2-methoxybenzoic acid | Esterification | Sodium Hydride, Methyl Iodide, DMF | This compound |

Green Chemistry Considerations in Synthetic Protocols

While specific green chemistry protocols for the synthesis of this compound are not extensively documented in the available literature, the principles of green chemistry can be applied to the key transformations involved in its synthesis.

For the bromination step, traditional methods often use molecular bromine, which is hazardous. Greener alternatives aim to replace Br₂ with less toxic and more easily handled reagents. acsgcipr.org One approach is the in situ generation of bromine from sodium bromide (NaBr) and an oxidizing agent like sodium perborate (B1237305) (SPB) or sodium hypochlorite. digitellinc.comacs.org These methods avoid the handling of volatile and corrosive liquid bromine. acs.org Another eco-friendly approach utilizes a bromide:bromate reagent prepared from alkaline intermediates of bromine recovery processes, which allows for facile bromination of aromatic compounds under ambient conditions, often without a catalyst. rsc.org

In the context of esterification, traditional methods often use strong mineral acids as catalysts, which can lead to corrosive waste streams. Greener esterification methods are being actively developed. One such method employs dried Dowex H+ cation-exchange resin, which is reusable and effective for a range of carboxylic acids and alcohols, making the process more environmentally friendly. nih.gov The use of solid acid catalysts like zeolites or sulfonic acid functionalized resins can also simplify product purification and catalyst recycling. mdpi.com Ultrasound-assisted esterification using catalysts like p-toluenesulfonic acid has also been reported as an energy-efficient and eco-friendly method. tandfonline.com Furthermore, solvent-free esterification methods, for example using acetyl chloride with various alcohols, offer a reduction in waste and energy consumption. researchgate.net

By integrating these greener alternatives for bromination and esterification, the synthesis of this compound could be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 4 Hydroxy 2 Methoxybenzoate

Electrophilic Aromatic Substitution Reactions

Detailed experimental data on the electrophilic aromatic substitution reactions of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is not extensively reported in the available literature.

The regiochemical outcome of electrophilic aromatic substitution on this molecule is determined by the cumulative directing effects of its substituents. The powerful activating and ortho-, para-directing hydroxyl and methoxy (B1213986) groups are expected to dominate over the deactivating and meta-directing methyl ester group, and the deactivating but ortho-, para-directing bromine atom. The positions ortho and para to the strongly activating hydroxyl and methoxy groups are C3 and C6. The C6 position is sterically hindered by the adjacent bromine atom. Therefore, electrophilic attack is most likely to occur at the C3 position.

A systematic comparative study of the reactivity of this compound with other halogenated benzoates is not documented in the accessible scientific record. In general, the presence of both strong activating (hydroxyl, methoxy) and deactivating (bromo, methyl ester) groups on the same aromatic ring makes direct reactivity comparisons with simpler halogenated benzoates challenging without specific experimental data.

Nucleophilic Substitution at the Bromine Center

The bromine atom on the aromatic ring of this compound is a potential site for nucleophilic substitution, a reaction class that is pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful methods for forming new carbon-carbon bonds by displacing aryl halides. While these reactions are broadly applicable, specific studies detailing the participation of this compound as a substrate, including reaction conditions, catalyst systems, and yields, are not found in the surveyed literature.

The displacement of the bromine atom by oxygen-based nucleophiles, such as in the Ullmann condensation or Williamson ether synthesis, would lead to the formation of diaryl ethers or alkoxybenzoates. There is a lack of specific published research detailing these transformations for this compound.

The Buchwald-Hartwig amination and Ullmann condensation are prominent methods for the formation of carbon-nitrogen bonds via the reaction of aryl halides with amines. These reactions are of great importance in medicinal and materials chemistry. However, specific examples of these reactions utilizing this compound, including detailed experimental procedures and product characterization, are absent from the available scientific literature.

Catalytic Systems for Nucleophilic Substitution

The bromine atom attached to the aromatic ring of this compound serves as a leaving group in various catalytic nucleophilic aromatic substitution reactions. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. The reactivity of the aryl bromide is often facilitated by transition metal catalysts, primarily those based on palladium and copper.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. libretexts.orglibretexts.org Reactions such as the Suzuki-Miyaura (using organoboranes), Stille (using organotins), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings allow for the formation of new C-C bonds under relatively mild conditions. libretexts.orglibretexts.org Furthermore, the Buchwald-Hartwig amination, another palladium-catalyzed process, enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. libretexts.org

Copper-catalyzed reactions, often referred to as Ullmann-type reactions or condensations, provide a classic and effective method for forming C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve coupling the aryl bromide with alcohols, thiols, or amines, often requiring higher temperatures than their palladium-catalyzed counterparts. wikipedia.org Modern advancements have introduced ligands that can facilitate these reactions under milder conditions. nih.gov

The choice of catalytic system depends on the desired transformation, the nature of the nucleophile, and the tolerance of other functional groups within the molecule.

Interactive Data Table: Catalytic Systems for Nucleophilic Substitution

| Reaction Name | Catalyst System | Nucleophile/Reagent | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) + Base | Organoboron compound (R-B(OH)₂) | Aryl-Carbon |

| Stille Coupling | Pd(0) complexes | Organotin compound (R-SnBu₃) | Aryl-Carbon |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) complexes + Ligand + Base | Amine (R₂NH) | Aryl-Nitrogen |

| Ullmann Condensation | Cu(I) or Cu(II) salts/complexes + Base | Alcohol (R-OH), Amine (R₂NH) | Aryl-Oxygen, Aryl-Nitrogen |

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in oxidation, as well as protection and deprotection schemes essential for multi-step syntheses.

Oxidation Reactions to Carbonyl Functionality

Direct oxidation of a phenolic hydroxyl group to a carbonyl functionality (like a ketone) on the ring is not a standard transformation. Instead, phenols and their derivatives are susceptible to oxidation to form quinones. nih.govorganicreactions.org In the case of this compound, which is a hydroquinone (B1673460) derivative, oxidation would yield a p-benzoquinone. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like Fremy's salt (potassium nitrosodisulfonate) are known to convert phenols to quinones. mdpi.com Other reagents, such as singlet oxygen or potassium superoxide, have also been used for the oxidation of naphthalenediols to the corresponding hydroxynaphthoquinones. mdpi.com The resulting 5-bromo-2-methoxy-1,4-benzoquinone would be a highly reactive species, capable of participating in various subsequent reactions.

Protection and Deprotection Strategies

In complex synthetic sequences, the acidic proton and the activating nature of the phenolic hydroxyl group often necessitate its temporary protection to prevent unwanted side reactions. oup.comresearchgate.net The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal (deprotection). wikipedia.org

Common strategies for protecting phenolic hydroxyls include their conversion to ethers or silyl (B83357) ethers. oup.comhighfine.com

Methyl Ethers: Formed using reagents like dimethyl sulfate (B86663) or methyl iodide with a base (e.g., NaH). Methyl ethers are very stable but require harsh conditions for deprotection, such as treatment with boron tribromide (BBr₃). highfine.com

Benzyl (B1604629) Ethers (Bn): Introduced using benzyl bromide (BnBr) and a base. This group is robust but can be selectively removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which typically does not affect aryl bromides. oup.com

Silyl Ethers: A versatile class of protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are formed by reacting the phenol (B47542) with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. highfine.comscirp.org These groups are stable to many reaction conditions but are easily cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Interactive Data Table: Hydroxyl Group Protection Strategies

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability Notes |

|---|---|---|---|

| Methyl (Me) | CH₃I or (CH₃)₂SO₄, Base | BBr₃ | Very stable, requires harsh removal. |

| Benzyl (Bn) | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base, removed under neutral conditions. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | F⁻ (e.g., TBAF) | Stable to base, cleaved by acid or fluoride. |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | F⁻ (e.g., TBAF) | More sterically hindered and stable than TBDMS. scirp.org |

Reactions of the Ester Moiety

The methyl ester group is another key functional handle, readily undergoing hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

Hydrolysis Reactions

The conversion of the methyl ester to the corresponding carboxylic acid, 5-bromo-4-hydroxy-2-methoxybenzoic acid, is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base. quora.com

Base-catalyzed hydrolysis, also known as saponification, involves treating the ester with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-alcoholic solvent system. rsc.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. stackexchange.com An initial carboxylate salt is formed, which upon subsequent acidification with a mineral acid (e.g., HCl), yields the final carboxylic acid product. For sterically hindered esters, high-temperature water or alkaline solutions can be employed to facilitate the reaction. rsc.org

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-4-hydroxy-2-methoxyphenyl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. doubtnut.compearson.commasterorganicchemistry.com It is a potent source of hydride ions (H⁻) that readily reduces esters and carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the resulting alkoxide intermediate and yield the alcohol product. pearson.compearson.com

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions, allowing for the selective reduction of ketones or aldehydes in the presence of an ester group. libretexts.orgdoubtnut.combeilstein-journals.org However, the reactivity of NaBH₄ can be enhanced with certain additives or in specific solvent systems, though LiAlH₄ remains the more common and reliable choice for this transformation. beilstein-journals.org

Interactive Data Table: Comparison of Reducing Agents for the Ester Moiety

| Reducing Agent | Reactivity with Esters | Product | Typical Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High (Strong) | Primary Alcohol | Anhydrous Ether (e.g., THF), then H₃O⁺ workup |

| Sodium Borohydride (NaBH₄) | Low/None (Mild) | No reaction (under standard conditions) | Alcoholic solvents (e.g., MeOH, EtOH) |

Transesterification Studies

Transesterification is a crucial process for converting one ester to another by exchanging the alkoxy moiety. In the case of this compound, this reaction would involve the substitution of the methyl group of the ester with a different alkyl or aryl group. This transformation is typically catalyzed by an acid or a base.

The general reaction can be depicted as follows:

Acid-catalyzed transesterification: The reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Base-catalyzed transesterification: This pathway involves the reaction of the ester with an alkoxide, which is a potent nucleophile.

A hypothetical transesterification of this compound with ethanol (B145695) could yield Ethyl 5-bromo-4-hydroxy-2-methoxybenzoate. The efficiency of such a reaction would be influenced by factors like the choice of catalyst, temperature, and the concentration of the alcohol used.

Interactive Data Table: Hypothetical Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

| Ethanol | H₂SO₄ (acid) | Ethyl 5-bromo-4-hydroxy-2-methoxybenzoate |

| Propanol | NaOPr (base) | Propyl 5-bromo-4-hydroxy-2-methoxybenzoate |

| Benzyl alcohol | Ti(OⁱPr)₄ (Lewis acid) | Benzyl 5-bromo-4-hydroxy-2-methoxybenzoate |

Reactivity of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is generally stable. However, under certain conditions, it can participate in reactions.

Oxidation Reactions of the Methoxy Group

Oxidation of methoxybenzenes can be a complex process, often leading to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the methyl group or even dearomatization of the ring. In some instances, oxidation can lead to the formation of quinone-like structures, particularly with multiple electron-donating groups on the ring. For instance, the oxidation of some methoxy-substituted phenols can result in the formation of benzoquinones.

Derivatization Strategies for Functional Group Diversification

The presence of multiple functional groups on this compound offers several avenues for derivatization to create a library of new compounds with potentially diverse biological or material properties.

Modification at the Bromine Position via Cross-Coupling

The bromine atom on the aromatic ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. For example, reacting this compound with phenylboronic acid would yield Methyl 5-phenyl-4-hydroxy-2-methoxybenzoate. researchgate.net

Heck-Mizoroki Reaction: This involves the coupling with an alkene to introduce a vinyl group. wikipedia.orgorganic-chemistry.org For instance, reaction with styrene (B11656) could yield Methyl 5-styryl-4-hydroxy-2-methoxybenzoate.

Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This allows for the formation of a carbon-nitrogen bond by coupling with an amine. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 5-phenyl-4-hydroxy-2-methoxybenzoate |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Methyl 5-styryl-4-hydroxy-2-methoxybenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 5-(phenylethynyl)-4-hydroxy-2-methoxybenzoate |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOᵗBu | Methyl 5-(phenylamino)-4-hydroxy-2-methoxybenzoate |

Derivatization at the Hydroxyl Position

The phenolic hydroxyl group is nucleophilic and can be readily derivatized.

Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be used to introduce various alkyl or aryl ethers. wikipedia.org For example, reaction with benzyl bromide would yield Methyl 5-bromo-4-(benzyloxy)-2-methoxybenzoate.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. For instance, reaction with acetyl chloride would give Methyl 5-bromo-4-acetoxy-2-methoxybenzoate.

Reaction Mechanism Elucidation for Key Transformations

The mechanisms of the aforementioned key transformations are well-established in organic chemistry.

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions generally involve three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com

Etherification (Williamson Synthesis): The mechanism is a classic Sₙ2 reaction where the phenoxide ion, formed by deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.

The interplay of the different functional groups in this compound could influence the reactivity and regioselectivity of these transformations. For example, the electronic effects of the hydroxyl and methoxy groups can influence the rate of the oxidative addition step in cross-coupling reactions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is predicted to show several characteristic absorption bands. A broad band in the high-frequency region would indicate the O-H stretch of the hydroxyl group. The C=O stretch of the ester will be a prominent, sharp peak. Aromatic C=C stretching bands and C-H stretching bands for both sp² (aromatic) and sp³ (methyl) hybridized carbons would also be present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring |

| 2990 - 2850 | C-H Stretch (sp³) | Methoxy & Methyl Esters |

| ~1720 - 1700 (strong, sharp) | C=O Stretch | Ester Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250, ~1050 | C-O Stretch | Ester & Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₉BrO₄), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

The electron ionization (EI) mass spectrum would be expected to show a molecular ion [M]⁺ at m/z 260 and [M+2]⁺ at m/z 262. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Fragment | Interpretation |

|---|---|---|

| 260/262 | [C₉H₉BrO₄]⁺ | Molecular Ion (M⁺) |

| 229/231 | [M - OCH₃]⁺ | Loss of the ester methoxy radical |

| 201/203 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore. The presence of auxochromes like the hydroxyl (-OH) and methoxy (-OCH₃) groups, which have non-bonding electrons, is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring to longer wavelengths. Typically, two main absorption bands would be predicted in the UV region.

Predicted UV-Vis Absorption Maxima

| Transition Type | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~250 - 270 nm |

Note: The exact absorption maxima are highly dependent on the solvent used.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were identified. This type of analysis is fundamental for understanding the solid-state structure of a compound. The missing data includes:

Chromatographic Techniques for Purity Assessment and Mixture Separation

Detailed, validated chromatographic methods for the analysis of this compound are not available in the public domain. This prevents a thorough discussion of established procedures for its separation and purity assessment.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

Advanced Structural Elucidation Methodologies

Column chromatography is a principal purification technique in synthetic chemistry, essential for the isolation of target compounds from reaction mixtures. For Methyl 5-bromo-4-hydroxy-2-methoxybenzoate, this method is employed to separate the desired product from starting materials, by-products, and other impurities generated during its synthesis. The separation is based on the differential adsorption of the various components onto a stationary phase, typically silica (B1680970) gel, and their varying solubility in the mobile phase.

The effectiveness of the separation is highly dependent on the choice of the solvent system (eluent). A carefully selected mobile phase allows for the selective elution of compounds based on their polarity. In the purification of substituted benzoates, non-polar solvents like hexane (B92381) or petroleum ether are often used in combination with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is optimized to achieve the best possible separation.

While specific, detailed research findings on the preparative column chromatography of this compound are not extensively documented in publicly accessible literature, general methodologies for structurally similar compounds provide a framework. For instance, a typical procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture containing this compound is then loaded onto the top of the column. The separation is achieved by passing a solvent system of gradually increasing polarity through the column, a technique known as gradient elution. Alternatively, an isocratic elution with a fixed solvent composition may be used.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure desired compound, as indicated by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

The selection of chromatographic conditions is critical for an efficient purification process. Below is a table summarizing typical parameters that would be considered for the purification of this compound, based on standard laboratory practices for related aromatic esters.

| Parameter | Description | Typical Selection for this compound |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (60-120 mesh or 230-400 mesh) is most common due to its polarity and versatility. |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that flows through the stationary phase. | A mixture of a non-polar solvent (e.g., n-hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient elution (gradually increasing the proportion of the polar solvent) is often used to separate compounds with a wide range of polarities. Isocratic elution (constant solvent composition) may be sufficient for simpler mixtures. |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization is standard for aromatic compounds. |

Computational and Theoretical Chemistry Investigations of Methyl 5 Bromo 4 Hydroxy 2 Methoxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as Methyl 5-bromo-4-hydroxy-2-methoxybenzoate. DFT calculations can elucidate a wide range of molecular properties by approximating the exchange-correlation energy, a key component of the total electronic energy. Common functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to perform these calculations. nih.govset-science.com

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium geometry is reached.

The analysis would focus on key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-Br, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C, O-C=O).

Dihedral Angles: The rotational angles between planes defined by four atoms, which are crucial for understanding the orientation of the methoxy (B1213986) (-OCH₃) and ester (-COOCH₃) groups relative to the benzene (B151609) ring.

Conformational analysis would explore different spatial arrangements (conformers) arising from rotation around single bonds, particularly the C-O bonds of the methoxy and ester substituents. By calculating the relative energies of these conformers, the most energetically favorable and likely conformation(s) of the molecule in the ground state can be identified. For similar aromatic esters, the planarity of the molecule is a key feature, although substituents may be slightly twisted out of the plane of the benzene ring. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table presents typical bond lengths and angles that might be expected from a DFT/B3LYP calculation for this type of molecule, for illustrative purposes.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Distance between Carbon and Bromine on the ring. |

| C-O (Hydroxy) | ~1.36 Å | Bond length for the phenolic hydroxyl group. |

| C=O (Ester) | ~1.21 Å | Carbonyl double bond in the ester group. |

| C-O-C (Methoxy) Angle | ~117° | Bond angle within the methoxy substituent. |

| Ring C-C-C Angle | ~120° | Internal bond angle of the benzene ring. |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability. malayajournal.org

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level (ELUMO) is related to the electron affinity and indicates the molecule's electron-accepting capability. malayajournal.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. set-science.com Conversely, a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov

Molecular Electrostatic Potential (MEP) maps the charge distribution of a molecule onto its electron density surface, providing a visual guide to its reactive sites. sciforum.net The MEP is color-coded to indicate different electrostatic potential values:

Red/Yellow: Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack. nih.govmalayajournal.org

Blue: Regions of positive potential (electron-poor), usually located around hydrogen atoms, especially the acidic proton of the hydroxyl group. These sites are favorable for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. malayajournal.org

For this compound, the MEP surface would likely show significant negative potential around the carbonyl oxygen of the ester group and the oxygen of the hydroxyl group, while the most positive potential would be concentrated on the hydroxyl hydrogen atom. set-science.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table shows representative values for FMO energies and related chemical descriptors, derived from DFT calculations on similar aromatic compounds.

| Parameter | Typical Value |

|---|---|

| EHOMO | -6.5 to -6.0 eV |

| ELUMO | -2.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated.

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of particular bonds (e.g., O-H stretch, C=O stretch, C-Br stretch, or ring deformations). The theoretical wavenumbers are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

A detailed analysis using Potential Energy Distribution (PED) can be performed to assign the calculated frequencies to specific vibrational modes, confirming the interpretation of experimental IR and Raman spectra. researchgate.net This correlation is invaluable for confirming the molecular structure and understanding its bonding characteristics.

Global and local reactivity descriptors derived from DFT provide quantitative measures of chemical reactivity.

Mulliken or Natural Population Analysis (NPA): These methods partition the molecule's total electron density among its atoms, assigning partial atomic charges. researchgate.net This analysis reveals the extent of electron transfer between atoms and helps identify electropositive or electronegative centers in the molecule, complementing the qualitative picture provided by MEP analysis.

Fukui Functions: These are local reactivity descriptors that indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net They are used to identify the most reactive sites for different types of chemical attack:

f+(r): For nucleophilic attack (attack by an electron donor).

f-(r): For electrophilic attack (attack by an electron acceptor).

f0(r): For radical attack.

By calculating these indices for each atom in this compound, one could precisely pinpoint the atoms most likely to participate in chemical reactions. For instance, the carbonyl carbon would be a likely site for nucleophilic attack, while the oxygen atoms would be sites for electrophilic attack.

Molecular Dynamics Simulations (if applicable to its specific chemical behavior)

While DFT calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent or other molecules. For a relatively small and rigid molecule like this compound, MD simulations would be most applicable for studying its interactions with its environment. For example, MD could be used to investigate its solvation properties, diffusion behavior in different media, or its interaction and binding with a biological target like a protein active site. nih.gov

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, these models could be used to study potential reaction pathways, such as its synthesis, degradation, or participation in further chemical transformations.

This type of investigation involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Quantum chemical calculations can identify the geometry and energy of the TS.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Mapping the Reaction Coordinate: By tracing the path of minimum energy from reactants to products through the transition state (known as the Intrinsic Reaction Coordinate, IRC), the entire mechanism can be mapped out.

Such studies could, for example, model the mechanism of electrophilic substitution on the aromatic ring or nucleophilic attack at the ester group, providing a detailed, atomistic understanding of the molecule's reactivity that is difficult to obtain through experimental means alone. chemrxiv.org

Applications of Methyl 5 Bromo 4 Hydroxy 2 Methoxybenzoate As a Key Building Block and Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The utility of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate as a synthetic building block stems from the distinct reactivity of its functional groups. The bromine atom, in particular, is a key feature, rendering the molecule amenable to a wide range of carbon-carbon bond-forming cross-coupling reactions. nbinno.com These reactions are fundamental to modern organic synthesis for elaborating intricate molecular skeletons.

The primary reaction types enabled by the bromo group include:

Suzuki Coupling: Reaction with boronic acids or esters.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Nucleophilic Aromatic Substitution: The bromine can also be displaced by various nucleophiles under specific conditions. cymitquimica.com

Beyond the bromo group, the other functionalities provide additional handles for synthetic manipulation. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. nbinno.com The phenolic hydroxyl group can participate in hydrogen bonding, act as a nucleophile in etherification reactions, or be protected and deprotected as needed during a synthetic sequence. cymitquimica.com This combination of reactive sites makes the compound a cornerstone for chemists engaged in advanced organic synthesis. nbinno.com

| Functional Group | Position | Key Synthetic Transformations | Application in Complex Synthesis |

|---|---|---|---|

| Bromo (-Br) | C5 | Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings; Nucleophilic substitution. cymitquimica.comnbinno.com | Forms new carbon-carbon and carbon-heteroatom bonds, enabling the extension and elaboration of the molecular framework. |

| Hydroxyl (-OH) | C4 | O-alkylation, O-acylation, etherification, protection/deprotection. cymitquimica.com | Allows for the introduction of diverse side chains and linking to other molecular fragments. |

| Methoxy (B1213986) (-OCH₃) | C2 | Can influence the electronic properties and reactivity of the aromatic ring; potential for demethylation. | Modulates reactivity and provides a potential site for late-stage functionalization. |

| Methyl Ester (-COOCH₃) | C1 | Hydrolysis to carboxylic acid, amidation, reduction to primary alcohol, transesterification. nbinno.com | Offers a versatile handle for conversion into other functional groups or for peptide-like couplings. |

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are found in numerous biologically active compounds, making it an attractive starting material for medicinal chemistry and pharmaceutical development. cymitquimica.comnbinno.com Its value lies in its potential to be elaborated into more complex molecules that can serve as advanced intermediates for therapeutic agents. lookchem.com

Synthesis of Intermediates for Therapeutic Agents

While direct synthesis of final drug products from this specific molecule may not be widely documented, its structural analogues are critical in the synthesis of various pharmaceuticals. For instance, the related compound Methyl 4-acetamido-5-bromo-2-methoxybenzoate is known as an impurity of Bromopride, an antiemetic drug. pharmaffiliates.comchemicalbook.com This indicates that the bromo-methoxy-benzoate core is relevant to the synthesis of active pharmaceutical ingredients.

Furthermore, substituted hydroxy-methoxy-benzoate derivatives serve as starting materials for complex drugs. A retracted paper described a synthetic route to Gefitinib, an EGFR inhibitor used in cancer therapy, starting from a related isomer, methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The process involved steps such as alkylation, nitration, reduction, and cyclization, highlighting how the functional groups on this class of compounds can be manipulated to build complex heterocyclic systems common in modern pharmaceuticals. mdpi.com The predictable reactivity of this scaffold makes it a reliable choice for researchers developing new therapeutic agents. nbinno.com

Contribution to Agrochemical Research and Development

The development of novel herbicides, insecticides, and fungicides often relies on the synthesis of new organic molecules with high efficacy and improved environmental profiles. This compound is a compound of interest in agrochemical research due to its potential to be incorporated into larger, biologically active structures. cymitquimica.com

Isomeric and related bromo-methoxy-benzoate structures are known to be beneficial in the development of modern agrochemicals. nbinno.com The functional groups on the ring allow for the systematic modification of the molecule's properties, such as its lipophilicity, polarity, and metabolic stability, which are critical parameters for the effectiveness of an agrochemical. The bromine atom can be used as a handle to link the aromatic core to other fragments, leading to the creation of libraries of compounds for screening and optimization of pesticidal or herbicidal activity. nbinno.com

Applications in Material Science Research

Beyond its role in life sciences, the structural features of this compound make it a candidate for exploration in material science. cymitquimica.com The rigid aromatic core and multiple functional groups provide opportunities for creating novel polymers and supramolecular assemblies.

Exploration in Polymer and Coating Development

Aromatic esters and phenols are foundational components in many specialty polymers, including polyesters, polyethers, and polycarbonates. While direct polymerization of this compound is not typical, it can be chemically modified to produce useful monomers. For example:

The phenolic hydroxyl group can be used in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters.

The bromine atom can be converted via cross-coupling reactions to introduce a polymerizable group, such as a vinyl or styrenic moiety.

Related isomers are noted to serve as building blocks for dyes, specialty polymers, and other advanced materials that require specific aromatic structures. nbinno.com This suggests a potential pathway for this compound to be used in the synthesis of high-performance materials where tailored aromatic units are desired for thermal stability, optical properties, or chemical resistance.

Supramolecular Assembly Applications

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound are well-suited to direct the self-assembly of molecules into ordered, higher-level structures. Analysis of the crystal structure of a closely related isomer, Methyl 5-bromo-2-hydroxybenzoate (B13816698), reveals the importance of such interactions. nih.govresearchgate.net In this isomer, molecules are linked by O—H⋯O hydrogen bonds, forming distinct chain motifs. nih.govresearchgate.net Additionally, very weak π–π stacking interactions occur between the benzene (B151609) rings, further stabilizing the crystal packing. nih.govresearchgate.net

These same types of interactions are possible with this compound:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the ester and methoxy groups are potential acceptors.

π–π Stacking: The electron-rich aromatic ring can stack with adjacent rings.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

By controlling these non-covalent forces, it is possible to design and engineer crystal structures with specific properties, a field known as crystal engineering. This makes the molecule and its derivatives interesting candidates for creating new materials with tailored architectures.

| Interaction Type | Participating Groups | Significance in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | -OH (donor), C=O (acceptor), -OCH₃ (acceptor) | Strong, directional interaction that often dictates the primary structural motifs, such as chains or sheets. nih.govresearchgate.net |

| π–π Stacking | Aromatic Benzene Ring | Weaker interaction that helps stabilize the packing of aromatic molecules in a parallel or offset fashion. nih.govresearchgate.net |

| Halogen Bonding | C-Br (donor), O/N atoms (acceptor) | A directional, non-covalent interaction that can be used as a tool in crystal engineering to guide assembly. |

Ligand Precursor and Catalyst Support in Organometallic Chemistry

While direct and extensive research on this compound as a ligand precursor in organometallic chemistry is not widely documented, its molecular architecture suggests significant potential for such applications. The inherent functionalities of the molecule provide multiple coordination sites for metal ions, making it a plausible candidate for the synthesis of bespoke ligands.

The phenolic hydroxyl (-OH) group and the methoxy (-OCH₃) group, with their lone pairs of electrons on the oxygen atoms, can serve as effective binding sites for a variety of metal centers. Furthermore, the ester functionality could potentially engage in coordination, although it is generally a weaker coordinating group. The presence of the bromo substituent on the aromatic ring opens avenues for post-coordination modifications of the ligand through cross-coupling reactions, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complex.

The development of new catalysts often relies on the rational design of ligands that can control the reactivity and selectivity of a metallic center. The multifunctionality of this compound makes it an intriguing building block for the synthesis of such tailored ligands. Future research in this area could unlock novel catalytic systems based on this versatile chemical compound.

Development of Novel Chemical Entities through Derivatization

The chemical structure of this compound is endowed with multiple reactive sites, making it an excellent scaffold for the development of novel chemical entities through derivatization. The strategic modification of its functional groups can lead to a diverse array of new molecules with potentially valuable biological or material properties.

The key reactive centers in this compound are the phenolic hydroxyl group, the aromatic ring substituted with a bromine atom, and the methyl ester group. Each of these sites can be selectively targeted to introduce new functionalities and build molecular complexity.

Reactions involving the hydroxyl group:

Etherification: The phenolic hydroxyl group can be readily converted into an ether linkage. This reaction can be used to introduce a variety of alkyl or aryl groups, thereby modifying the lipophilicity and steric profile of the molecule.

Esterification: Acylation of the hydroxyl group can lead to the formation of a second ester functionality. This can be a strategic move to introduce another layer of chemical reactivity or to modulate the biological activity of the parent compound.

Reactions involving the aromatic ring:

Cross-coupling reactions: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new substituents at this position. This is a powerful strategy for constructing complex molecular architectures.

Nucleophilic aromatic substitution: Under certain conditions, the bromine atom can be displaced by nucleophiles, allowing for the introduction of a range of functional groups.

Reactions involving the ester group:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is often a key step in the synthesis of pharmaceuticals, as the carboxylic acid group can serve as a handle for further derivatization or as a key pharmacophoric feature.

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common transformation in medicinal chemistry to generate compounds with improved biological activity and pharmacokinetic properties.

Reduction: The ester group can be reduced to a primary alcohol, providing another avenue for derivatization.

The derivatization of structurally related brominated phenolic compounds has been shown to yield molecules with interesting biological activities, including anticancer and antimicrobial properties. For example, some studies have highlighted the potential of certain brominated and methoxylated aromatic compounds as photosensitizers in photodynamic therapy for cancer. These findings underscore the potential of this compound as a starting material for the discovery of new therapeutic agents.

Below is a table summarizing the potential derivatization reactions for this compound:

| Reactive Site | Reaction Type | Potential Outcome |

| Phenolic Hydroxyl | Etherification | Modification of lipophilicity and steric bulk |

| Phenolic Hydroxyl | Esterification | Introduction of a second ester group |

| Aromatic Ring (Bromo) | Cross-coupling | Carbon-carbon/heteroatom bond formation |

| Aromatic Ring (Bromo) | Nucleophilic Substitution | Introduction of various functional groups |

| Methyl Ester | Hydrolysis | Formation of a carboxylic acid |

| Methyl Ester | Amidation | Synthesis of amides |

| Methyl Ester | Reduction | Formation of a primary alcohol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-4-hydroxy-2-methoxybenzoate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach includes:

Esterification : Methylation of 4-hydroxy-2-methoxybenzoic acid using methanol and acid catalysis.

Bromination : Electrophilic aromatic substitution (EAS) at the 5-position using bromine (Br₂) in acetic acid or a brominating agent like NBS (N-bromosuccinimide) under controlled conditions .

- Critical Considerations : Monitor regioselectivity during bromination; steric and electronic effects of the methoxy and hydroxyl groups influence reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the methoxy group (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm, splitting patterns depend on substitution), and hydroxyl proton (δ ~5.5 ppm, broad if free).

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm), brominated aromatic carbons (deshielded, δ ~110–130 ppm), and methoxy carbons (δ ~55–60 ppm).

- IR : Detect O–H stretch (~3200–3500 cm⁻¹, broad), ester C=O (~1700 cm⁻¹), and aromatic C–Br (~600 cm⁻¹) .

Q. What are the stability and handling precautions for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The compound is stable in dry, inert atmospheres but may degrade under prolonged exposure to light or moisture. Store in amber glass vials at 2–8°C .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential irritation; rinse with water for 15 minutes if exposed. Ensure proper ventilation to prevent inhalation of dust .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps, electrostatic potentials, and partial charges.

- Applications : Predict reactivity in nucleophilic/electrophilic substitutions and hydrogen-bonding interactions. Compare experimental spectroscopic data with calculated vibrational frequencies .

Q. What reaction mechanisms govern the substitution of the bromine atom in this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., ester, hydroxyl) to activate the aromatic ring. Use amines or thiols in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

- Cross-Coupling (Suzuki, Buchwald-Hartwig) : Replace Br with aryl/heteroaryl groups using Pd catalysts. Optimize ligand systems (e.g., XPhos) and base (K₂CO₃) for high yields .

Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Model hydrogen bonds (O–H⋯O) using restraints for the hydroxyl group. Validate with R-factor convergence (<5%) and electron density maps .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v).

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorometric assays. Perform dose-response curves (IC₅₀ determination) and molecular docking to identify binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.